N-{2-ethoxy-5-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{2-ethoxy-5-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes an ethoxy group, a tetrahydrofuran ring, and a sulfamoyl group attached to a phenyl ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-ethoxy-5-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide typically involves multiple steps, including the formation of the tetrahydrofuran ring and the introduction of the sulfamoyl group. One common method involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the ring-opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes and subsequent hydrogenation-cyclization.
Introduction of the Sulfamoyl Group: This step involves the reaction of the intermediate with sulfamoyl chloride under basic conditions to introduce the sulfamoyl group.
Final Assembly: The final step involves the coupling of the intermediate with 2-ethoxyphenylacetamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-ethoxy-5-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-ethoxy-5-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide: Similar structure with a methoxy group instead of an ethoxy group.
N-(2-ethoxy-5-{[(2S)-tetrahydro-2-furanylmethyl]sulfamoyl}phenyl)-2-fluorobenzamide: Contains a fluorobenzamide group instead of an acetamide group.
Uniqueness
N-{2-ethoxy-5-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydrofuran ring and the sulfamoyl group makes it particularly interesting for research in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-[2-ethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-3-21-15-7-6-13(9-14(15)17-11(2)18)23(19,20)16-10-12-5-4-8-22-12/h6-7,9,12,16H,3-5,8,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIPXOYMVDKHIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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